N'-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
Description
N'-{[1-(Pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic small molecule characterized by a piperidine core substituted with a pyrimidin-2-yl group at the 1-position and a methyl-linked ethanediamide bridge. The ethanediamide moiety connects the piperidine scaffold to a thiophen-2-ylmethyl group. This compound’s structural uniqueness lies in its dual heterocyclic system (pyrimidine and thiophene) and the ethanediamide linker, which differentiates it from classical opioid analogs like fentanyl or its derivatives.
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c23-15(16(24)21-12-14-3-1-10-25-14)20-11-13-4-8-22(9-5-13)17-18-6-2-7-19-17/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFYRNVPKAZGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling with thiophene derivatives. Common reagents used in these reactions include bases like sodium hydride, solvents such as dimethylformamide, and catalysts like palladium on carbon. The reaction conditions often involve heating under reflux and inert atmosphere to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and advanced purification methods such as chromatography and crystallization ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N’-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
*Estimated based on formula C₁₇H₂₃N₅O₂S.
Key Observations :
- The pyrimidine ring may enhance hydrogen bonding with MOR or antimicrobial targets, while the thiophene group increases lipophilicity, aiding membrane penetration .
- Compared to fentanyl analogs, the absence of a phenethyl group (common in MOR agonists) suggests possible divergent receptor interactions or reduced abuse liability .
Biological Activity
N'-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is . It consists of a piperidine ring substituted with a pyrimidine moiety and a thiophene group, which are known to enhance biological activity through various mechanisms.
- Inhibition of Protein Interactions : The compound has shown potential as an inhibitor of the PD-1/PD-L1 interaction, a crucial pathway in cancer immunotherapy. This interaction is pivotal for tumor evasion from immune surveillance.
- Antiviral Activity : Preliminary studies indicate that similar compounds with piperidine and thiophene structures exhibit antiviral properties against HIV and other viruses by disrupting viral replication processes.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
- Cancer Immunotherapy : In a study evaluating small-molecule inhibitors targeting PD-1/PD-L1, this compound demonstrated significant tumor growth inhibition in mouse models, suggesting its potential use in combination therapies for cancer treatment.
- HIV Resistance : In vitro studies using MT-4 cells showed that the compound exhibits antiviral activity against wild-type HIV and several NNRTI-resistant strains. The selectivity index was favorable, indicating that it could be a candidate for further development as an anti-HIV agent.
Research Findings
Recent research has focused on optimizing the structure of compounds similar to this compound to improve their pharmacokinetic properties and reduce toxicity. Modifications in substituents have been shown to significantly affect both efficacy and safety profiles, emphasizing the importance of structure-activity relationships (SAR) in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
